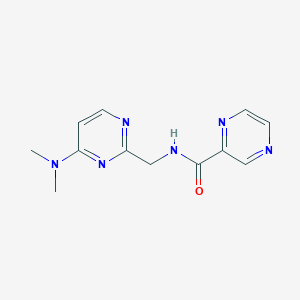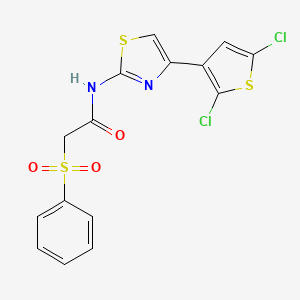
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to. It may also include its uses or applications.
Synthesis Analysis
This involves the study of how the compound is synthesized or prepared from simpler starting materials. It includes the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes, including the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, reactivity, and stability.Applications De Recherche Scientifique
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition for Cancer Therapy Compounds structurally related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide have been investigated for their potential as inhibitors of PI3Kα and mTOR, crucial targets in cancer therapy. Modification of heterocyclic cores in such compounds aims to improve metabolic stability and enhance anticancer efficacy. The study by Stec et al. (2011) exemplifies this approach, focusing on structure-activity relationships to optimize therapeutic profiles (Stec et al., 2011).
Antimicrobial Agents Derivatives incorporating the sulfonamide moiety, akin to the core structure of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide, have been synthesized with the intention of serving as antimicrobial agents. Research by Darwish et al. (2014) and others have demonstrated that such compounds can exhibit promising antibacterial and antifungal properties, highlighting the versatility of these molecular frameworks in addressing microbial resistance (Darwish et al., 2014).
Antitumor Activity The synthesis and evaluation of benzothiazole derivatives bearing different heterocyclic rings, as discussed by Yurttaş et al. (2015), suggest the potential antitumor activity of these compounds. Through structural manipulation, it's possible to enhance their efficacy against various cancer cell lines, showcasing the therapeutic potential of such molecules in oncology (Yurttaş et al., 2015).
Optoelectronic Materials The incorporation of thiazole-based units into polythiophenes for optoelectronic applications represents another avenue of research. These materials, studied by Camurlu and Guven (2015), exhibit promising optical and electronic properties, suitable for applications in light-emitting diodes, solar cells, and sensors (Camurlu & Guven, 2015).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety or hazard information.
Orientations Futures
This involves speculation or educated predictions about potential future research directions or applications for the compound.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S3/c16-12-6-10(14(17)24-12)11-7-23-15(18-11)19-13(20)8-25(21,22)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGORSYIMRVCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
![N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2425378.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
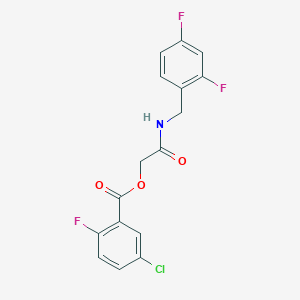
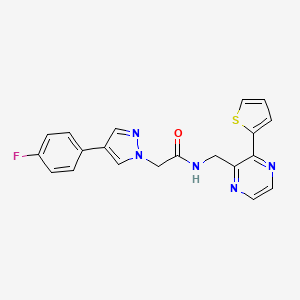
![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)

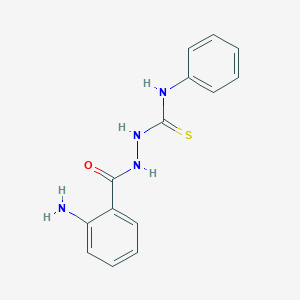
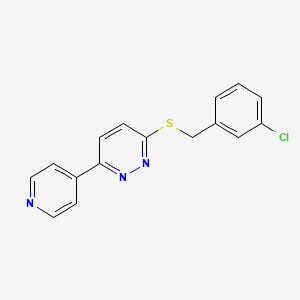
![2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2425393.png)
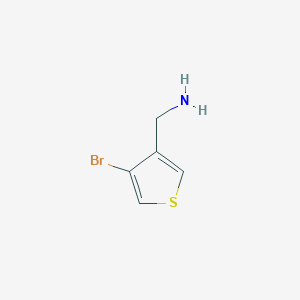
![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425395.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2425397.png)
